![molecular formula C20H23NO3 B262253 5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a synthetic compound that has been the subject of extensive scientific research. It is commonly referred to as MOPPP and has been studied for its potential applications in the field of medicine and pharmacology. In
Wirkmechanismus
The mechanism of action of MOPPP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, it has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and reward pathways. MOPPP has also been shown to have activity at the delta-opioid receptor, which is involved in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
MOPPP has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and produce sedation and anxiolysis. Additionally, MOPPP has been shown to produce anticonvulsant effects and to have potential as an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MOPPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system in the brain. However, one limitation of using MOPPP is its potential for abuse and addiction. Therefore, it must be used with caution and under strict laboratory conditions.
Zukünftige Richtungen
There are several future directions for research on MOPPP. One area of interest is its potential as a treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of MOPPP in humans. Additionally, MOPPP may have potential as an antidepressant and anxiolytic agent, and further studies are needed to explore this potential. Finally, the development of new and more selective opioid receptor ligands, including MOPPP, may lead to the development of safer and more effective treatments for pain and other conditions.
Synthesemethoden
The synthesis of MOPPP involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 3-(4-morpholinyl)-3-oxo-1-phenylpropanenitrile in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to yield MOPPP. This synthesis method has been optimized to produce high yields of pure MOPPP.
Wissenschaftliche Forschungsanwendungen
MOPPP has been studied for its potential applications in the field of medicine and pharmacology. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, MOPPP has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
Produktname |
5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-(2-hydroxy-4-methylphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H23NO3/c1-15-7-8-17(19(22)13-15)18(16-5-3-2-4-6-16)14-20(23)21-9-11-24-12-10-21/h2-8,13,18,22H,9-12,14H2,1H3 |
InChI-Schlüssel |
WIZOOTQXVXKTMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





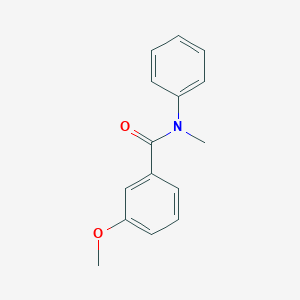
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
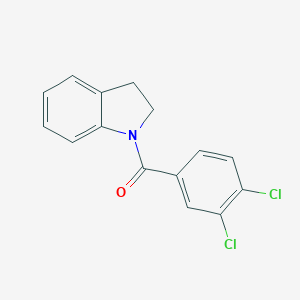
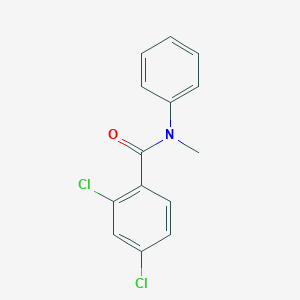


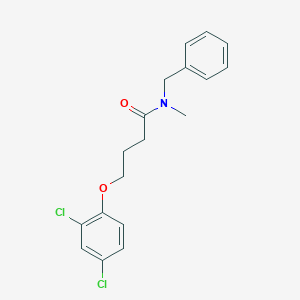
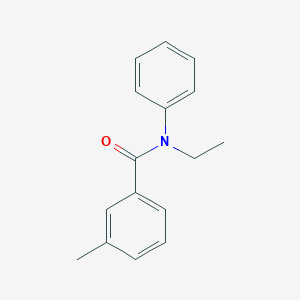
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)